REACTION_SMILES
|
[C:1](=[O:2])([CH3:3])[NH:4][CH:5]([CH2:6][c:7]1[cH:8][cH:9][c:10]([O:11][CH2:12][C:13](=[O:14])[OH:15])[cH:16][cH:17]1)[CH3:18].[Na+:20].[OH-:19].[OH2:21]>>[NH2:4][CH:5]([CH2:6][c:7]1[cH:8][cH:9][c:10]([O:11][CH2:12][C:13](=[O:14])[OH:15])[cH:16][cH:17]1)[CH3:18]
|
Name
|
CC(=O)NC(C)Cc1ccc(OCC(=O)O)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)NC(C)Cc1ccc(OCC(=O)O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)Cc1ccc(OCC(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |